molecular formula C17H20N2O2 B11314304 5,5-dimethyl-3-(propan-2-yl)-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione

5,5-dimethyl-3-(propan-2-yl)-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11314304
M. Wt: 284.35 g/mol
InChI Key: NYSWEJLWDAYDDH-UHFFFAOYSA-N
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Description

5,5-DIMETHYL-3-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-DIMETHYL-3-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with isocyanates, followed by cyclization and subsequent functional group modifications to introduce the dimethyl and isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-DIMETHYL-3-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

5,5-DIMETHYL-3-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-3-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: A simpler analog without the dimethyl and isopropyl groups.

    5,5-Dimethyl-2-propan-2-yl-2H-1,3-thiazole: Another heterocyclic compound with similar structural features but different chemical properties.

Uniqueness

5,5-DIMETHYL-3-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and isopropyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

5,5-dimethyl-3-propan-2-yl-1,6-dihydrobenzo[h]quinazoline-2,4-dione

InChI

InChI=1S/C17H20N2O2/c1-10(2)19-15(20)13-14(18-16(19)21)12-8-6-5-7-11(12)9-17(13,3)4/h5-8,10H,9H2,1-4H3,(H,18,21)

InChI Key

NYSWEJLWDAYDDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C3=CC=CC=C3CC2(C)C)NC1=O

Origin of Product

United States

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